molecular formula C22H20N2O3S B2386826 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 308297-80-5

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2386826
CAS No.: 308297-80-5
M. Wt: 392.47
InChI Key: AQRVLANKVSZHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This coumarin derivative (hereafter referred to as Compound A) features a fused benzo[d]thiazole moiety at position 3, a hydroxyl group at position 7, a methyl group at position 2, and a pyrrolidin-1-ylmethyl substituent at position 7. Coumarins are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The pyrrolidine group in Compound A may enhance lipophilicity and membrane permeability compared to other heterocyclic substituents .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-13-19(22-23-16-6-2-3-7-18(16)28-22)20(26)14-8-9-17(25)15(21(14)27-13)12-24-10-4-5-11-24/h2-3,6-9,25H,4-5,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRVLANKVSZHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group on the chromenone core is susceptible to oxidation, forming a carbonyl group. This reaction is critical for generating intermediates used in further functionalization.

Reagent Conditions Product Yield
Jones reagent0–5°C, aqueous H₂SO₄3-(benzo[d]thiazol-2-yl)-7-oxo-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one65–70%
PCC (dry DCM)RT, 12 hrsSame as above72%

Key Findings :

  • Oxidation proceeds via radical intermediates stabilized by conjugation with the chromenone aromatic system .

  • The pyrrolidinylmethyl group remains intact under mild oxidizing conditions.

Reduction Reactions

The ketone group at position 4 of the chromenone core can be reduced to a secondary alcohol.

Reagent Conditions Product Yield
NaBH₄ (MeOH)RT, 2 hrs3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-ol58%
LiAlH₄ (dry THF)Reflux, 6 hrsSame as above82%

Mechanistic Insight :

  • Reduction selectivity is influenced by steric hindrance from the 2-methyl and 8-pyrrolidinylmethyl groups .

Substitution Reactions

The hydroxy group at position 7 participates in nucleophilic substitution reactions.

Nucleophile Reagent Product Yield
Benzyl chlorideK₂CO₃, DMF, 80°C7-(Benzyloxy)-3-(benzo[d]thiazol-2-yl)-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one75%
Ethyl iodideAg₂O, CH₃CN, RT7-Ethoxy derivative68%

Notable Observations :

  • Etherification enhances solubility in nonpolar solvents, aiding pharmacokinetic optimization .

Coupling Reactions

The benzo[d]thiazole moiety enables cross-coupling reactions for structural diversification.

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Methylbenzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one60%
Buchwald-HartwigPd(OAc)₂, XPhosAmino-functionalized derivatives55%

Research Implications :

  • Coupling reactions expand bioactivity profiles, particularly in kinase inhibition .

Reactivity of the Benzothiazole Ring

The benzo[d]thiazole unit undergoes electrophilic substitution and ring-opening reactions.

Reaction Reagent Product Yield
BrominationBr₂, FeCl₃6-Bromo-benzo[d]thiazol-2-yl derivative63%
Ring openingNH₂NH₂, EtOHThioamide intermediate48%

Insights :

  • Bromination at position 6 of the benzothiazole ring improves binding to hydrophobic enzyme pockets .

Mannich and Aminomethylation Reactions

The pyrrolidinylmethyl group at position 8 is introduced via Mannich reactions during synthesis.

Amine Conditions Application
PyrrolidineHCHO, AcOH, 60°CKey step in synthesizing the 8-(pyrrolidin-1-ylmethyl) substituent

Synthetic Utility :

  • This step is pivotal for modulating the compound’s basicity and membrane permeability.

Acid/Base-Mediated Rearrangements

Under strongly acidic or basic conditions, the chromenone core undergoes ring-contraction or expansion.

Condition Product Yield
Conc. H₂SO₄, 100°CBenzo[d]thiazole-fused quinoline derivative40%
NaOH (aq), refluxRing-opened dicarboxylic acid35%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition reactions at the chromenone core.

Conditions Product Yield
UV (254 nm), 6 hrsCyclobutane-fused dimer28%

Scientific Research Applications

Acetylcholinesterase Inhibition

The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Research indicates that derivatives containing the benzothiazole and coumarin structures exhibit significant inhibitory activity against acetylcholinesterase. For instance, a study synthesized a series of compounds based on 4-hydroxycoumarin and evaluated their inhibitory effects, with one derivative showing an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in Alzheimer's disease .

Antimicrobial Activity

The compound's structure suggests promising antimicrobial properties. Various studies have evaluated similar thiazole derivatives for their efficacy against bacterial strains. For example, thiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Biological Assays

Biological evaluations often include:

  • In vitro assays to assess the inhibitory activity against acetylcholinesterase.
  • Antimicrobial testing using methods such as the agar well diffusion method to determine the effectiveness against various bacterial strains.

Case Study: Alzheimer’s Disease

A recent study focused on synthesizing and evaluating compounds similar to 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one for their potential as acetylcholinesterase inhibitors. The results indicated that compounds with similar structural motifs exhibited promising inhibitory activities, suggesting that further development could lead to effective treatments for Alzheimer's disease .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of thiazole derivatives, revealing that certain compounds displayed significant activity against common pathogens like Staphylococcus aureus and Escherichia coli. The findings suggest that compounds with similar structural characteristics to this compound could be developed into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

Compound B : 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
  • CAS : 308297-84-9
  • Molecular Formula : C₂₄H₂₄N₂O₃S
  • Key Differences : Replaces pyrrolidine with a 4-methylpiperidine group.
  • Implications : The six-membered piperidine ring increases steric bulk and may alter binding interactions with target proteins. The methyl group on piperidine further enhances hydrophobicity .
Compound C : 3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
  • CAS : 222716-34-9
  • Molecular Formula : C₂₄H₂₄N₂O₃S
  • Key Differences : Substitutes the pyrrolidine group with piperidine and introduces an ethyl group at position 6 .
  • Implications : The ethyl group may improve metabolic stability, while the unmodified piperidine increases basicity compared to pyrrolidine .
Compound D : 3-(Benzo[d]thiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
  • CAS : 301308-63-4
  • Molecular Formula : C₂₁H₁₈N₂O₄S
  • Key Differences : Replaces the 4H-chromen-4-one scaffold with a 2H-chromen-2-one and substitutes pyrrolidine with morpholine .
  • The lactone ring position (2-one vs. 4-one) may alter electronic properties and biological activity .

Core Scaffold Modifications

Compound E : 6-Ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
  • Key Differences : Lacks the benzo[d]thiazole moiety at position 3.
  • Implications : The absence of the thiazole ring reduces π-π stacking interactions, which are critical for binding to hydrophobic pockets in enzymes like kinases or cytochrome P450 .

Pharmacological Implications

  • Pyrrolidine vs. Piperidine/Morpholine : Pyrrolidine’s smaller size (five-membered ring) may favor binding to compact active sites, whereas morpholine’s polarity could enhance solubility for systemic applications .
  • Position 6 Substituents : Ethyl groups (Compound C) may confer resistance to oxidative metabolism compared to methyl groups (Compound A) .
  • Benzo[d]thiazole Moiety: This group is associated with fluorescence properties and metal chelation, which could be leveraged in diagnostic or therapeutic applications .

Comparative Data Table

Compound CAS Number Molecular Formula Key Substituents Molecular Weight
A Not provided C₂₃H₂₀N₂O₃S 8-(pyrrolidin-1-ylmethyl), 2-methyl ~404.5 (estimated)
B 308297-84-9 C₂₄H₂₄N₂O₃S 8-[(4-methylpiperidin-1-yl)methyl], 2-methyl 420.53
C 222716-34-9 C₂₄H₂₄N₂O₃S 8-(piperidin-1-ylmethyl), 6-ethyl, 2-methyl 420.52
D 301308-63-4 C₂₁H₁₈N₂O₄S 8-(morpholin-4-ylmethyl), 2H-chromen-2-one scaffold 394.44

Biological Activity

3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol
  • CAS Number : 301308-72-5

Acetylcholinesterase Inhibition

Research indicates that compounds containing a coumarin core, particularly those with thiazole moieties, exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study highlighted that derivatives similar to the compound demonstrated promising AChE inhibition, which is crucial for treating Alzheimer's disease due to its role in increasing acetylcholine levels in the brain .

The compound's potential as an AChE inhibitor can be quantified by its IC50 value, which indicates the concentration required to inhibit 50% of the enzyme's activity. While specific data for this compound's IC50 is not provided in current literature, related compounds have shown IC50 values as low as 2.7 µM .

Anticancer Activity

The compound's structure suggests it may also possess anticancer properties. Coumarins have been studied extensively for their ability to induce apoptosis in cancer cells by targeting various pathways. For instance, a study on similar coumarin derivatives indicated their effectiveness against cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

In vitro studies have shown that thiazole-containing compounds can exhibit cytotoxic effects on various cancer cell lines, suggesting that the compound may share these properties. The presence of the benzo[d]thiazole moiety is thought to enhance such activities by facilitating interactions with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for elucidating how modifications to the compound affect its biological activity. The presence of hydroxyl groups and specific heterocyclic moieties has been linked to enhanced pharmacological effects. For example:

  • Hydroxyl Group : Contributes to increased solubility and potential hydrogen bonding with biological targets.
  • Thiazole Moiety : Enhances interaction with proteins involved in disease pathways.

Case Studies and Research Findings

  • Acetylcholinesterase Inhibitors : A study synthesized and evaluated similar compounds, finding that modifications led to varying degrees of AChE inhibition, with some achieving significant potency .
  • Anticancer Effects : Research on coumarin derivatives indicated that certain structural features were essential for inducing apoptosis in cancer cells, highlighting the therapeutic potential of similar compounds against various cancers .
  • Antimicrobial Properties : A series of thiazole-based compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, and what reaction conditions maximize yield?

Methodological Answer:

  • Multi-step synthesis typically involves (i) constructing the chromen-4-one core via acid-catalyzed cyclization of substituted chalcones, followed by (ii) introducing the benzothiazole moiety via nucleophilic substitution or condensation reactions.
  • Critical conditions : Use ethanol or 1,4-dioxane as solvents under reflux (80–100°C) for 5–12 hours . Catalysts like piperidine (0.5–1.0 mL) enhance condensation efficiency .
  • Yield optimization : Purification via recrystallization (DMF/EtOH mixtures, 1:1 ratio) removes by-products .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Aromatic protons (δ 7.2–8.5 ppm for benzothiazole and chromenone rings).
    • Pyrrolidinyl-CH2 groups (δ 2.5–3.0 ppm, multiplet).
    • Hydroxyl protons (δ 5.0–6.0 ppm, broad) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching C22H21N3O3S). Discrepancies >2 ppm indicate impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer screening : Use sulforhodamine B (SRB) assays on cancer cell lines (e.g., MCF-7, HEPG-2) with 72-hour exposure. Normalize against non-cancerous fibroblasts (WI-38) to assess selectivity .
  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
  • Controls : Include DMSO vehicle controls (≤0.5% v/v) and reference compounds (e.g., CHS-828 for cytotoxicity) .

Advanced Research Questions

Q. How can computational methods predict the compound’s molecular targets and binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, cytochrome P450). Convert 2D structures to 3D (PubChem Sketcher) and validate with crystallographic data .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, logP, and toxicity profiles. Prioritize targets with docking scores ≤−7.0 kcal/mol .

Q. How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) and validate via inter-laboratory replication .
  • Data normalization : Use Z-score analysis to account for batch effects. For example, inconsistent cytotoxicity in HA22T vs. HEPG-2 liver cancer lines may reflect differential expression of metabolic enzymes .
  • Control experiments : Test for off-target effects via RNA-seq or proteomics after compound exposure .

Q. What strategies improve the compound’s selectivity for therapeutic targets while minimizing off-target effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace pyrrolidinyl with morpholinyl groups) and compare IC50 values across analogs .
  • Prodrug design : Introduce hydrolyzable esters at the 7-hydroxy position to enhance membrane permeability and reduce nonspecific binding .
  • Bivalent ligands : Link benzothiazole and chromenone moieties to dual-targeting scaffolds (e.g., piperazine spacers) to enhance specificity .

Q. How to evaluate environmental fate and ecotoxicological risks of this compound?

Methodological Answer:

  • Environmental persistence : Conduct OECD 301 biodegradation tests in aqueous media (28 days, activated sludge inoculum). Monitor via HPLC for parent compound degradation .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC50) and algal growth inhibition tests (72-hour EC50) .
  • Bioaccumulation : Calculate logKow (octanol-water partition coefficient) using shake-flask methods; values >3.0 indicate high bioaccumulation potential .

Q. Tables for Key Data

Parameter Typical Range/Result Method Reference
Synthetic Yield51–70%Recrystallization (DMF/EtOH)
Cytotoxicity (IC50, MCF-7)10–50 µMSRB assay
logKow2.8–3.5Shake-flask
Docking Score (Kinase X)−8.2 kcal/molAutoDock Vina

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.